(R,R)-(+)-Pseudoephedrine glycinamide
Overview
Description
Synthesis Analysis
The synthesis of (R,R)-(+)-Pseudoephedrine glycinamide can be approached through multiple methodologies. A notable method involves the diastereoselective alkylation of the imine derived from Myers (+)-pseudoephedrine glycinamide, allowing for the synthesis of (R)-α-amino acids under mild conditions (Guillena & Nájera, 2001). Another approach includes a one-step synthesis from Gly-OMe and pseudoephedrine, showcasing its versatility as a precursor (Myers, Yoon, & Gleason, 1995).
Scientific Research Applications
Asymmetric Synthesis of α-Amino Acids : (R,R)-(+)-Pseudoephedrine glycinamide is used for the diastereoselective alkylation of alkyl halides under phase transfer conditions, leading to the synthesis of (R)-α-amino acids. This process allows for the efficient and mild hydrolysis of the alkylated products (Guillena & Nájera, 2001).
Synthesis of Specific α-Amino Acids : Applications include the synthesis of l-allylglycine and N-Boc-l-allylglycine through alkylation reactions involving (R,R)-(+)-pseudoephedrine (Myers & Gleason, 2003).
One-Step Synthesis of Pseudoephedrine Glycinamide : Both enantiomers of pseudoephedrine glycinamide can be synthesized through either a standard two-step coupling process or a more economical one-step reaction, showcasing its versatility as a precursor for α-amino acid synthesis (Myers, Yoon, & Gleason, 1995).
Synthesis of Natural Antiproliferative Agents : This compound has been used in the enantioselective synthesis of quinocarcin, a natural antiproliferative agent. This involves condensation of optically active α-amino aldehyde intermediates derived from (R,R)-pseudoephedrine glycinamide (Kwon & Myers, 2005).
Methodology for Synthesizing d- and l-α-Amino Acids : It is a key component in a practical methodology to synthesize d- and l-α-amino acids, as well as N-protected α-amino acids and N-methyl-α-amino acids, showcasing its broad utility in organic synthesis (Myers, Gleason, Yoon, & Kung, 1997).
properties
IUPAC Name |
2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDPMXCBLHKCI-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Citations
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